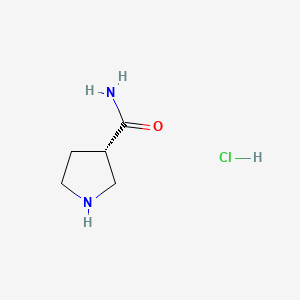

(S)-Pyrrolidine-3-carboxamide hydrochloride

Description

Properties

IUPAC Name |

(3S)-pyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPFRHSIYOIWDY-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Pyrrolidine-3-carboxamide hydrochloride mechanism of action

An In-Depth Technical Guide to the (S)-Pyrrolidine-3-carboxamide Scaffold: A Versatile Core in Modern Drug Discovery

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its inherent stereochemistry, conformational flexibility, and synthetic tractability make it an ideal starting point for the design of novel therapeutics. This guide delves into the (S)-Pyrrolidine-3-carboxamide core, a specific embodiment of this versatile scaffold. While a singular, defined mechanism of action for (S)-Pyrrolidine-3-carboxamide hydrochloride itself is not established, its derivatives have demonstrated a remarkable array of biological activities, targeting diverse pathways with high specificity.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will not present a monolithic mechanism but rather explore the multifaceted roles of the (S)-Pyrrolidine-3-carboxamide scaffold through the lens of its prominent derivatives. We will dissect the established mechanisms of action of these derivatives, provide insights into the structure-activity relationships that govern their function, and offer detailed experimental protocols to empower further research and development in this promising chemical space.

Part 1: The (S)-Pyrrolidine-3-carboxamide Scaffold: A Foundation for Diverse Biological Activity

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of many natural products and synthetic drugs.[1][2] Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, a critical factor in molecular recognition by biological targets. The (S)-configuration at the 3-position of the pyrrolidine ring in (S)-Pyrrolidine-3-carboxamide introduces a key chiral center, further enhancing its potential for stereospecific interactions.

The carboxamide moiety at the 3-position provides a versatile handle for chemical modification. The hydrogen bond donor and acceptor capabilities of the amide group are crucial for binding to protein targets. Furthermore, the pyrrolidine nitrogen can be readily functionalized, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The true power of the (S)-Pyrrolidine-3-carboxamide scaffold lies in its chameleonic ability to serve as a core for molecules with vastly different biological functions. This is achieved through the strategic placement of various substituents on the pyrrolidine ring and the carboxamide nitrogen. The following sections will explore in detail the distinct mechanisms of action of several key derivatives.

Part 2: Mechanisms of Action of Key (S)-Pyrrolidine-3-carboxamide Derivatives

Tetflupyrolimet: A Novel Herbicide Targeting Dihydroorotate Dehydrogenase (DHODH)

A groundbreaking application of the pyrrolidine-3-carboxamide scaffold is found in the herbicide tetflupyrolimet.[3] This compound represents the first new herbicidal mode of action in over three decades, a significant advancement in the face of growing herbicide resistance.[3][4]

The Core Mechanism: Inhibition of Pyrimidine Biosynthesis

Tetflupyrolimet functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[3][4][5] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are fundamental building blocks for DNA, RNA, and other essential biomolecules.[4] By blocking this critical step, tetflupyrolimet deprives rapidly growing plant cells of the necessary precursors for nucleic acid synthesis, leading to growth arrest and eventual cell death.[3]

Structural Insights and Binding Mode

Crystallographic studies have revealed that tetflupyrolimet binds to the ubiquinone binding site of plant DHODH.[4][5] This binding is non-competitive with respect to dihydroorotate. The (S)-pyrrolidine core and its substituents are crucial for orienting the molecule within the active site to achieve high-affinity binding.

Caption: Inhibition of DHODH by Tetflupyrolimet in the Pyrimidine Biosynthesis Pathway.

Sulphonamide Pyrrolidine Carboxamides: Potential Antiplasmodial Agents

Derivatives of pyrrolidine-carboxamide incorporating a sulphonamide moiety have shown promise as antiplasmodial agents, targeting the parasite Plasmodium falciparum, the causative agent of malaria.[6][7][8]

Proposed Target: P. falciparum N-myristoyltransferase (PfNMT)

Molecular docking studies suggest that these compounds may act by inhibiting P. falciparum N-myristoyltransferase (PfNMT).[7][8] PfNMT is an essential enzyme in the parasite that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminus of a variety of proteins. This myristoylation is critical for protein localization, stability, and function, including roles in protein-protein interactions and signal transduction. Inhibition of PfNMT disrupts these vital cellular processes, leading to parasite death.

Structure-Activity Relationship (SAR)

The antiplasmodial activity of these compounds is influenced by the nature of the substituents on both the sulphonamide and carboxamide portions of the molecule.[6] The pyrrolidine scaffold serves to correctly position these pharmacophoric elements for interaction with the enzyme's active site. Further optimization of these substituents could lead to the development of potent and selective antimalarial drugs.

Other Biologically Active Pyrrolidine-3-Carboxamide Derivatives

The versatility of the (S)-Pyrrolidine-3-carboxamide scaffold is further demonstrated by its presence in compounds targeting a range of other biological processes:

-

CXCR4 Antagonists: Certain (S)-pyrrolidine derivatives have been identified as antagonists of the CXCR4 chemokine receptor.[9] CXCR4 plays a role in cancer metastasis, making its antagonists potential therapeutic agents for oncology.

-

CK1 Kinase Inhibitors: The chiral pyrrolidine scaffold has been utilized to develop potent and selective inhibitors of casein kinase 1 (CK1).[9] CK1 is involved in the regulation of various cellular processes, including circadian rhythms and Wnt signaling.

-

Antiarrhythmic Agents: N-(omega-Aminoalkyl)-2,2,5,5-tetramethylpyrrolidine-3-carboxamides have demonstrated activity against aconitine-induced arrhythmia.[10]

Part 3: Experimental Protocols for Scaffold Elucidation and Development

To facilitate further research into the (S)-Pyrrolidine-3-carboxamide scaffold, this section provides detailed, representative experimental protocols.

Synthesis of a Representative Pyrrolidine-3-Carboxamide Derivative

This protocol describes a general method for the amide coupling of (S)-Pyrrolidine-3-carboxylic acid with a primary amine.

Materials:

-

(S)-Pyrrolidine-3-carboxylic acid hydrochloride

-

Desired primary amine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-Pyrrolidine-3-carboxylic acid hydrochloride (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add TEA (2.2 eq) and stir at room temperature for 20 minutes.

-

Add the primary amine (1.0 eq) to the reaction mixture.

-

Add a solution of EDC (1.2 eq) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetflupyrolimet - Wikipedia [en.wikipedia.org]

- 4. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]

- 7. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes - PubMed [pubmed.ncbi.nlm.nih.gov]

The (S)-Pyrrolidine-3-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The (S)-pyrrolidine-3-carboxamide core is a chiral, five-membered heterocyclic scaffold that has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent stereochemistry, conformational rigidity, and capacity for diverse functionalization have established it as a "privileged scaffold"—a molecular framework capable of binding to a multitude of biological targets with high affinity and specificity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of (S)-pyrrolidine-3-carboxamide derivatives. We will delve into their roles as potent and selective inhibitors of key enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and Poly(ADP-ribose) Polymerase (PARP), as well as their emerging applications in antiviral, antimalarial, and central nervous system (CNS) disorders. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, offering insights into structure-activity relationships (SAR), mechanisms of action, and practical experimental methodologies.

Introduction: The Significance of the (S)-Pyrrolidine-3-Carboxamide Moiety

The pyrrolidine ring, a saturated heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, a critical factor for molecular recognition by biological macromolecules.[2] The introduction of a carboxamide group at the 3-position, particularly with the (S)-stereochemistry, further enhances its drug-like properties. The amide functionality can participate in crucial hydrogen bonding interactions within protein binding sites, while the pyrrolidine nitrogen and other positions on the ring offer multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles.

The versatility of this scaffold is underscored by its presence in a wide range of biologically active compounds, from enzyme inhibitors to receptor modulators.[3][4] This guide will explore the diverse therapeutic landscapes where (S)-pyrrolidine-3-carboxamide derivatives have made a significant impact.

Synthetic Strategies: Accessing the (S)-Pyrrolidine-3-Carboxamide Core

The stereoselective synthesis of the (S)-pyrrolidine-3-carboxamide core is a critical aspect of harnessing its therapeutic potential. Several synthetic routes have been developed, often starting from readily available chiral precursors.

A common and efficient approach involves the use of (S)-pyrrolidine-3-carboxylic acid or its derivatives, which can be synthesized via asymmetric Michael addition reactions.[5][6] For instance, the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates provides a concise route to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[5][6]

Exemplary Synthetic Protocol: Synthesis of a Benzimidazole Carboxamide Derivative

The following protocol outlines a representative synthesis of a 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide derivative, a key intermediate for PARP inhibitors.[7]

Step 1: Preparation of 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (N3)

-

A solution of the protected pyrrolidine precursor (N2, 6.79 g, 40 mmol) in methanol (250 mL) is treated with 10% Palladium on carbon (Pd/C, 0.54 g).

-

The mixture is stirred at 50 °C under a hydrogen atmosphere for 5 hours.

-

The solid catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is stirred in petroleum ether and then filtered to yield the title compound (4.43 g, 100%).

Characterization Data:

-

¹H NMR (400 MHz, DMSO) δ 7.52–7.30 (m, 2H), 7.13–6.94 (m, 1H), 3.77–3.33 (m, 2.5H), 3.24–3.01 (m, 2.5H), 2.39–2.21 (m, 1H), 2.11–1.96 (m, 1H).

-

MS (ESI+) m/z: [M + H]⁺ calcd for C₁₂H₁₅N₄O, 231.1; found 231.1.[7]

Diverse Biological Activities and Therapeutic Applications

The true power of the (S)-pyrrolidine-3-carboxamide scaffold lies in its ability to be tailored to interact with a wide range of biological targets. The following sections will highlight some of the most significant therapeutic areas where these derivatives have shown promise.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes Mellitus

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[8][9] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Consequently, DPP-4 inhibitors have become a mainstay in the treatment of type 2 diabetes mellitus.[10]

(S)-pyrrolidine-3-carboxamide derivatives have been extensively explored as DPP-4 inhibitors.[8][10] The pyrrolidine ring often mimics the proline residue of natural DPP-4 substrates, while the carboxamide and other substituents can be optimized to achieve high potency and selectivity.[11] A new series of pyrrole-3-carboximidamide derivatives, which can be considered as structurally related to pyrrolidine-3-carboxamides, have shown potent DPP-4 inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range.[10] In vivo studies in diabetic rats demonstrated that these compounds can significantly reduce blood glucose levels, comparable to the standard drug sitagliptin.[10]

Poly(ADP-ribose) Polymerase (PARP) Inhibition for Cancer Therapy

PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA damage repair.[7] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a promising class of anticancer agents.[7][12]

The benzimidazole carboxamide scaffold, often incorporating a pyrrolidine moiety, has proven to be a highly effective framework for potent PARP inhibitors.[7] The amide group of the carboxamide acts as a mimic of the natural substrate, nicotinamide, binding to the active site of the PARP enzyme.[7] Several (S)-pyrrolidine-3-carboxamide derivatives have been synthesized and shown to exhibit potent inhibition of both PARP-1 and PARP-2, with IC₅₀ values in the low nanomolar range, comparable to clinically approved drugs like olaparib and veliparib.[7][13] These compounds have also demonstrated significant in vitro cytotoxicity against cancer cell lines.[7]

Antiviral Activity

The (S)-pyrrolidine-3-carboxamide scaffold has also been investigated for its potential in treating viral infections. Certain derivatives have been disclosed as being useful for the treatment of hepatitis B virus (HBV) and other viruses from the Flaviviridae family.[14] The specific mechanism of action in this context is an active area of research, but it likely involves the inhibition of viral enzymes or disruption of the viral life cycle.

Antimalarial and Antioxidant Properties

Malaria, caused by the Plasmodium falciparum parasite, remains a major global health challenge. The emergence of drug-resistant strains necessitates the discovery of new antimalarial agents.[15][16] Sulphonamide-pyrrolidine carboxamide derivatives have been synthesized and shown to possess both antiplasmodial and antioxidant activities.[15][16][17][18] These compounds have demonstrated the ability to kill the parasite at micromolar concentrations.[15][18] Molecular docking studies suggest that these derivatives may target P. falciparum N-myristoyltransferase (PfNMT), a validated drug target in the parasite.[15][19] The dual activity of these compounds is particularly advantageous, as oxidative stress is a hallmark of malaria pathogenesis.[16]

N-Acylethanolamine Acid Amidase (NAAA) Inhibition for Inflammation

N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[20] Inhibition of NAAA increases PEA levels, offering a therapeutic strategy for inflammatory conditions. Pyrrolidine amide derivatives have been developed as potent and selective NAAA inhibitors.[20] Structure-activity relationship studies have revealed that small, lipophilic substituents on the terminal phenyl group are favorable for potency.[20] A representative compound from this class inhibited NAAA through a reversible and competitive mechanism and demonstrated significant anti-inflammatory effects in a mouse model of acute lung injury.[20]

Central Nervous System (CNS) Applications

The (S)-pyrrolidine-3-carboxamide scaffold has also found applications in the development of agents targeting the CNS. Derivatives have been designed as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling.[21] One such compound exhibited potent TRPV1 antagonistic activity, excellent CNS penetration, and a favorable safety profile, making it a promising candidate for pain relief.[21]

Furthermore, analogues of (S)-pyrrolidine-3-carboxamide have been synthesized and evaluated as competitive antagonists for ionotropic glutamate receptors (iGluRs), including the NMDA receptor.[22] These compounds have shown high potency and selectivity, highlighting their potential as tool compounds for studying neurological disorders.[22] Other derivatives have been investigated as potential neuroleptic agents with profiles similar to atypical antipsychotics.[23]

Structure-Activity Relationship (SAR) Insights

The extensive research into (S)-pyrrolidine-3-carboxamide derivatives has yielded valuable SAR insights that can guide future drug design efforts.

-

Stereochemistry: The (S)-configuration at the 3-position of the pyrrolidine ring is often crucial for optimal biological activity, as it dictates the spatial orientation of the carboxamide group and other substituents within the target binding site.[2][24]

-

Substituents on the Pyrrolidine Ring: Modifications at other positions of the pyrrolidine ring can significantly impact potency and selectivity. For instance, in DPP-4 inhibitors, small, electron-rich substituents at the 2- and 3-positions of the pyrrolidine ring can enhance binding affinity.[11]

-

The Carboxamide Moiety: The amide group is a key pharmacophoric feature, often engaging in critical hydrogen bonding interactions. The nature of the substituent on the amide nitrogen can be varied to explore different binding pockets and modulate physicochemical properties.

-

Linker and Terminal Groups: In many derivatives, a linker connects the pyrrolidine core to a terminal aromatic or heterocyclic group. The length, rigidity, and chemical nature of this linker, as well as the substituents on the terminal group, are critical determinants of biological activity.[20]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel (S)-pyrrolidine-3-carboxamide derivatives, a battery of in vitro and in vivo assays is employed. The following are representative protocols for key biological targets.

DPP-4 Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

-

Recombinant human DPP-4 enzyme is pre-incubated with various concentrations of the test compound in a suitable buffer (e.g., Tris-HCl).

-

The reaction is initiated by the addition of a fluorogenic substrate, such as Gly-Pro-AMC.

-

The fluorescence intensity is measured over time using a microplate reader.

-

The rate of substrate cleavage is calculated, and the percent inhibition for each compound concentration is determined.

-

IC₅₀ values are calculated by fitting the data to a dose-response curve.

PARP Inhibition Assay (In Vitro)

This assay determines the inhibitory effect of a compound on PARP-1 activity.

-

Recombinant human PARP-1 enzyme is incubated with a reaction mixture containing NAD⁺, activated DNA, and various concentrations of the test compound.

-

The reaction is allowed to proceed for a specified time at 37 °C.

-

The amount of NAD⁺ consumed or the amount of poly(ADP-ribose) formed is quantified using colorimetric or fluorescent methods.

-

IC₅₀ values are determined from the dose-response curves.

Antiproliferative Assay (Cell-Based)

This assay assesses the ability of a compound to inhibit the growth of cancer cells.

-

Cancer cell lines (e.g., A-549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a suitable method, such as the MTT or resazurin assay.

-

IC₅₀ values, the concentration of compound that inhibits cell growth by 50%, are calculated.

Conclusion and Future Perspectives

The (S)-pyrrolidine-3-carboxamide scaffold has firmly established itself as a versatile and highly valuable framework in drug discovery. Its derivatives have demonstrated remarkable efficacy across a spectrum of therapeutic areas, from metabolic disorders and oncology to infectious diseases and neurological conditions. The continued exploration of this privileged scaffold, guided by a deeper understanding of SAR and target biology, holds immense promise for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles. Future research will likely focus on the development of novel synthetic methodologies to access more diverse and complex derivatives, as well as the application of computational tools to guide rational drug design. The (S)-pyrrolidine-3-carboxamide core is poised to remain a central theme in the ongoing quest for innovative medicines.

References

- Yin, F., Garifullina, A., & Tanaka, F. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE.

- Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors. (n.d.). PubMed.

- Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (n.d.). PMC - NIH.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- WO2022087422A1 - Pyrrolidine-3-carboxamide derivatives and related uses. (n.d.). Google Patents.

- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PMC - PubMed Central.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). [No source found].

- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PLOS One - Research journals.

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase From Mycobacterium Tuberculosis. (n.d.). PubMed.

- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). MDPI.

- Stereoselective Synthesis of New (2 S,3 R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. (n.d.). PubMed.

- emerging phaaceutical applications of piperidine, pyrrolidine and it s deriv

- Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. (2024). PubMed.

- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). MalariaWorld.

- Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. (2022). PubMed.

- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.). NIH.

- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). ResearchGate.

- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PubMed.

- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). PubMed.

- a Common substructures of structural classes of pyrrolidinebased DPP-IV... (n.d.). ResearchGate.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC - PubMed Central.

- Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches. (n.d.). MDPI.

- New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. (n.d.). [No source found].

- Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives. (n.d.). PubMed.

- Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. (2012). PubMed.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2022087422A1 - Pyrrolidine-3-carboxamide derivatives and related uses - Google Patents [patents.google.com]

- 15. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]

- 17. malariaworld.org [malariaworld.org]

- 18. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Stereoselective Synthesis of New (2 S,3 R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (S)-Pyrrolidine-3-carboxamide hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug development. For chiral molecules such as (S)-Pyrrolidine-3-carboxamide hydrochloride, a comprehensive understanding of its stereochemistry is not merely an academic exercise but a critical determinant of its pharmacological and toxicological profile. This guide provides a detailed, field-proven framework for the complete structure elucidation of this compound. We will delve into the synergistic application of a suite of advanced analytical techniques, moving beyond a simple recitation of protocols to explain the underlying scientific rationale for each experimental choice. This document is designed to serve as a practical and authoritative resource, empowering researchers to navigate the complexities of small molecule characterization with confidence and scientific rigor.

Introduction: The Imperative of Stereochemical Fidelity

This compound is a chiral building block of significant interest in medicinal chemistry, often incorporated into more complex bioactive molecules.[1] The pyrrolidine ring is a prevalent scaffold in numerous pharmaceuticals.[2] The absolute configuration at the C3 stereocenter is paramount, as the seemingly subtle difference between the (S) and (R) enantiomers can lead to dramatically different biological activities.[3] Therefore, a robust and unequivocal structure elucidation workflow is essential to ensure the quality, safety, and efficacy of any resulting drug candidate.

This guide will systematically detail a multi-technique approach, emphasizing the self-validating nature of the collective data. We will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography in piecing together the molecular puzzle of this compound.

Foundational Analysis: Confirming Connectivity and Functional Groups

The initial phase of structure elucidation focuses on confirming the molecular formula and identifying the key functional groups present in the molecule. This foundational data provides the basis for more advanced stereochemical investigations.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a compound.[4][5] For this compound, high-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement, which in turn allows for the confident determination of the molecular formula.

Expected Data for this compound:

-

Molecular Formula: C₅H₁₁ClN₂O

-

Monoisotopic Mass: 150.0560 g/mol

Table 1: Key Spectroscopic Data for Pyrrolidine Derivatives

| Spectroscopic Technique | Observed Data | Interpretation |

| ¹H NMR (D₂O, δ ppm) | Signals corresponding to the pyrrolidine ring protons and the amide protons. | Confirms the presence of the pyrrolidine scaffold and amide group. |

| ¹³C NMR (D₂O, δ ppm) | Resonances for the carbonyl carbon, and the four distinct carbons of the pyrrolidine ring. | Provides the carbon framework of the molecule. |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1680 (C=O stretch, amide I), ~1600 (N-H bend).[2] | Confirms the presence of primary amide and secondary amine functional groups.[6][7][8] |

| Mass Spec (m/z) | [M+H]⁺ peak corresponding to the free base. | Confirms the molecular weight of the organic cation. |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve a small quantity (typically <1 mg) of this compound in a suitable solvent such as methanol or water.

-

Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and preserve the molecular ion.

-

Analysis: Acquire the mass spectrum using a high-resolution mass analyzer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Processing: Determine the accurate mass of the protonated molecule [M+H]⁺ and use this value to calculate the elemental composition.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural insights, often revealing characteristic losses corresponding to the carboxamide group or fragmentation of the pyrrolidine ring.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] For this compound, the FTIR spectrum will exhibit characteristic absorption bands for the amide and amine functionalities.

Key Expected Vibrational Frequencies:

-

N-H Stretching (Amide and Amine): A broad absorption in the region of 3400-3200 cm⁻¹ is expected, indicative of the N-H bonds in the primary amide and the protonated secondary amine (pyrrolidinium).[11]

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1680-1650 cm⁻¹ is characteristic of the carbonyl group in the primary amide.[7][8]

-

N-H Bending (Amide II): An absorption band in the region of 1650-1580 cm⁻¹ is typically observed for the N-H bending vibration of the primary amide.[11]

Caption: Interpreting key regions of the FTIR spectrum.

Elucidating the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of a small molecule in solution.[12][13] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed map of the proton and carbon environments and their connectivities.

¹H and ¹³C NMR: Assigning the Atoms

-

¹H NMR: The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values. For this compound, one would expect to see complex multiplets for the diastereotopic protons on the pyrrolidine ring.

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon will be significantly downfield, providing a clear marker for the amide group.

2D NMR: Connecting the Pieces

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the connectivity of the protons within the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the ¹³C resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, for instance, connecting the protons on the pyrrolidine ring to the carbonyl carbon of the carboxamide group.

Caption: Integrated NMR workflow for structure elucidation.

Ascertaining Stereochemistry: The Definitive Assignment

With the connectivity established, the final and most critical step is the unambiguous determination of the absolute configuration at the C3 stereocenter.

Chiral High-Performance Liquid Chromatography (HPLC)

While not a structure elucidation technique in itself, chiral HPLC is essential for determining the enantiomeric purity of the sample.[14] It is crucial to confirm that the sample is enantiomerically pure before proceeding with techniques that determine the absolute configuration.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column, which is known to be effective for the separation of a wide range of chiral compounds.[15]

-

Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the (S) and (R) enantiomers.

-

Analysis: Inject a solution of the sample and a racemic standard to determine the retention times of both enantiomers and to quantify the enantiomeric excess (e.e.) of the sample.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[16][17][18][19] The technique relies on the diffraction of X-rays by a single, high-quality crystal of the compound.

To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized.[17][20] This effect becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. The Flack parameter, derived from the diffraction data, provides a reliable measure of the absolute configuration. A Flack parameter close to zero for the proposed (S) configuration provides high confidence in the assignment.[17]

Workflow for Single-Crystal X-ray Crystallography:

Caption: Workflow for X-ray crystallography.

Challenges and Considerations: The primary challenge in X-ray crystallography is obtaining a single crystal of suitable size and quality. This often requires extensive screening of crystallization conditions.

Chiral Derivatization and NMR Spectroscopy

In cases where obtaining a suitable crystal for X-ray analysis is not feasible, NMR spectroscopy can be used to determine the absolute configuration through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[21][22][23][24]

-

Chiral Derivatizing Agents: The analyte is covalently reacted with a chiral reagent, such as Mosher's acid, to form a pair of diastereomers.[22] These diastereomers have distinct NMR spectra, and the differences in their chemical shifts can be used to deduce the absolute configuration of the original molecule.

-

Chiral Solvating Agents: The analyte is dissolved in a chiral solvent or in the presence of a chiral solvating agent. The transient, non-covalent interactions between the analyte and the chiral environment can induce small but measurable differences in the NMR spectra of the two enantiomers.

Conclusion: A Self-Validating, Multi-faceted Approach

References

-

Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology. Available at: [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. Available at: [Link]

-

Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Connect. Available at: [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. Available at: [Link]

-

Structure Elucidation of Small Molecules. Fiehn Lab. Available at: [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. Available at: [Link]

-

The use of X-ray crystallography to determine absolute configuration. FOLIA. Available at: [Link]

-

A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]

-

Chiral HPLC for effective enantiomer separation. ResearchGate. Available at: [Link]

-

Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available at: [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Available at: [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. Available at: [Link]

-

Differentiation of Chiral Compounds Using Nmr Spectroscopy. Wiley Online Library. Available at: [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon. Available at: [Link]

-

NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]

-

Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. ResearchGate. Available at: [Link]

-

Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

-

Chiral discrimination in NMR spectroscopy. Cambridge University Press. Available at: [Link]

-

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride. PubChem. Available at: [Link]

-

IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Available at: [Link]

-

Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]

-

Pyrrolidine, TMS derivative. NIST WebBook. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Methyl pyrrolidine-3-carboxylate hydrochloride. PubChem. Available at: [Link]

-

FTIR spectra of the intermediates towards amide 9a. ResearchGate. Available at: [Link]

-

PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE. ChemBK. Available at: [Link]

-

Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. PubMed. Available at: [Link]

-

(R)-Pyrrolidine-3-carboxamide. PubChem. Available at: [Link]

-

CAS REGISTRY. CAS. Available at: [Link]

-

Geranylgeranyl pyrophosphate. CAS Common Chemistry. Available at: [Link]

-

(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride. PubChem. Available at: [Link]

- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.

-

1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:4). CAS Common Chemistry. Available at: [Link]

- Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Google Patents.

-

Pyrrolidine-2-carboxamide hydrochloride. PubChem. Available at: [Link]

-

Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. Available at: [Link]

-

Pyrrolidine. Chemdad. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pittcon.org [pittcon.org]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. researchgate.net [researchgate.net]

- 20. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]

- 21. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 23. esports.bluefield.edu - Chirality And Nmr [esports.bluefield.edu]

- 24. Differentiation of Chiral Compounds Using Nmr Spectroscopy [campusstore.miamioh.edu]

Pyrrolidine Carboxamides: A Versatile Scaffold for Novel Therapeutic Agents

An In-Depth Technical Guide on Potential Therapeutic Targets

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its non-planar, three-dimensional structure allows for precise spatial orientation of functional groups, facilitating optimal interactions with complex biological targets. When combined with a carboxamide functional group, this scaffold gives rise to the pyrrolidine carboxamides, a chemical class with remarkable versatility and therapeutic potential. This technical guide provides an in-depth exploration of the key molecular targets of pyrrolidine carboxamides across a spectrum of diseases, including metabolic disorders, cancer, infectious diseases, and neurological conditions. We will dissect the mechanisms of action, present quantitative data on compound activity, and provide detailed, field-proven methodologies for target identification and validation, offering a comprehensive resource for professionals engaged in drug discovery and development.

Introduction: The Significance of the Pyrrolidine Carboxamide Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern drug design.[1] Its sp³-hybridized carbons create a puckered conformation that provides a rigid, three-dimensional framework, which is crucial for achieving high-affinity and selective binding to protein targets.[2] The incorporation of a carboxamide moiety (-C(=O)NHR) introduces a hydrogen bond donor and acceptor, further enhancing the potential for specific molecular interactions. This combination has proven to be a powerful strategy in the development of potent and selective modulators of enzymes, receptors, and protein-protein interactions. This guide will illuminate the diverse therapeutic landscape addressable by this versatile chemical class.

Key Therapeutic Targets & Mechanisms of Action

Pyrrolidine carboxamides have been successfully developed to target a wide array of proteins implicated in human disease. The following sections detail the most prominent examples, organized by therapeutic area.

Enzyme Inhibition in Metabolic and Cardiovascular Diseases

Enzyme inhibitors are a cornerstone of modern medicine. The defined active sites of enzymes make them highly "druggable" targets. The pyrrolidine carboxamide scaffold is adept at positioning functional groups to interact with key residues in these active sites.

Target Overview: Factor Xa is a serine protease that plays a critical role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[3] Its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders.

Mechanism of Action: Pyrrolidine carboxamide-based inhibitors are designed to fit into the active site of FXa. The pyrrolidine core often makes van der Waals contact with the enzyme surface, while appended groups are positioned to occupy the S1 and S4 specificity pockets, leading to potent and selective inhibition.[4][5] This blocks the conversion of prothrombin to thrombin, thereby preventing fibrin clot formation.

Quantitative Data: Potency of Pyrrolidine-Based FXa Inhibitors

| Compound | Target | IC50 / Ki | Reference Compound | Ref. |

| Compound 15 | FXa | IC50 = 5.5 nM | - | [4] |

| Compound 1f | FXa | - | Candidate for eval. | [5] |

| R1663 | FXa | Ki = 7 nM | Apixaban | [6] |

Target Overview: DPP-4 is a serine exopeptidase that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] These hormones are crucial for stimulating insulin secretion in response to glucose. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin release and improved glycemic control in type 2 diabetes.[8][9]

Mechanism of Action: Cyanopyrrolidines are a prominent class of DPP-4 inhibitors. The pyrrolidine ring fits into a key binding site on the enzyme, while the nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site. This mechanism leads to sustained inhibition of the enzyme.[10] Marketed drugs like Vildagliptin and Saxagliptin are based on this scaffold.

Signaling Pathway: DPP-4 Inhibition and Incretin Action

Targeting Protein Kinases and Receptors in Oncology

The dysregulation of signaling pathways controlling cell growth, proliferation, and survival is a hallmark of cancer. Pyrrolidine carboxamides have been developed as potent inhibitors of key nodes in these pathways.

Target Overview: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS-RAF-MAPK and PI3K-AKT, promoting cell proliferation and survival.[4][11] CDK2, a serine/threonine kinase, complexes with Cyclin E and Cyclin A to control the G1/S transition of the cell cycle.[12][13] Dual inhibition of both targets can be a powerful anti-cancer strategy.

Mechanism of Action: Certain pyrrolidine carboxamide derivatives have been designed as dual inhibitors, competing with ATP for the kinase binding sites of both EGFR and CDK2.[14][15] This dual action simultaneously blocks mitogenic signaling from the cell surface and halts cell cycle progression, leading to potent antiproliferative effects and apoptosis in cancer cells.

Signaling Pathway: EGFR and CDK2 in Cell Proliferation

Quantitative Data: Activity of Dual EGFR/CDK2 Inhibitors

| Compound | Target | IC50 | Cancer Cell Line(s) | Ref. |

| 7g | EGFR | 87 - 107 nM | A-549, MCF-7, HT-29 | [14] |

| 7g | CDK2 | 15 - 31 nM | A-549, MCF-7, HT-29 | [14] |

| VIk | EGFR | 96 - 127 nM | - | [15] |

| VIk | CDK2 | 12 nM | - | [15] |

Target Overview: CXCR4 is a G-protein coupled receptor that binds the chemokine CXCL12. This axis plays a critical role in cell trafficking, including the metastasis of cancer cells to organs where CXCL12 is highly expressed, such as the lungs, liver, and bone marrow.[15][16]

Mechanism of Action: Pyrrolidine-containing derivatives have been developed as CXCR4 antagonists.[2][17] They bind to the receptor, preventing its interaction with CXCL12. This blocks the downstream signaling pathways (e.g., PI3K/AKT, MAPK) that promote cell migration, invasion, and survival, thereby inhibiting the metastatic process.[6][15]

Targeting Key Enzymes in Infectious Diseases

The unique metabolic pathways of pathogens offer opportunities for selective therapeutic intervention. Pyrrolidine carboxamides have been identified as potent inhibitors of essential enzymes in bacteria and parasites.

Target Overview: InhA is a key enzyme in the type-II fatty acid synthase (FAS-II) system of M. tuberculosis, which is essential for the synthesis of mycolic acids, the hallmark components of the mycobacterial cell wall.[18] InhA is the primary target of the frontline anti-tubercular drug isoniazid.[5]

Mechanism of Action: Pyrrolidine carboxamides act as direct inhibitors of InhA.[11][12] They bind to the enzyme's active site, blocking the binding of the natural long-chain fatty acyl substrates.[11] This inhibition disrupts mycolic acid biosynthesis, leading to a loss of cell wall integrity and bacterial cell death. A key advantage of these direct inhibitors is their ability to circumvent resistance mechanisms associated with the prodrug isoniazid, which requires activation by the mycobacterial enzyme KatG.[18]

Target Overview: N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of numerous proteins. This modification is vital for protein localization and function.[19] In the malaria parasite P. falciparum, PfNMT is essential for parasite viability, making it an attractive drug target.[20]

Mechanism of Action: Sulphonamide pyrrolidine carboxamide derivatives have been identified as inhibitors of PfNMT.[20][21] Molecular docking studies suggest these compounds bind to the active site of the enzyme, preventing the myristoylation of key substrate proteins and leading to parasite death.

Methodologies for Target Identification and Validation

The discovery and validation of therapeutic targets for novel compound series like pyrrolidine carboxamides follow a structured, multi-disciplinary workflow. The causality behind this sequence is to progressively increase the biological and physiological relevance of the experiments, from high-throughput, simplified systems to more complex cellular models.

Workflow: From Hit to Lead

In Vitro Enzyme Inhibition Assay (Example: Fluorometric DPP-4 Assay)

Rationale: This primary assay is used to quantify the direct inhibitory effect of a compound on a purified enzyme target. It is essential for determining potency (IC50) and for structure-activity relationship (SAR) studies. A fluorometric readout is chosen for its high sensitivity and suitability for high-throughput screening.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for the enzyme (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[22]

-

DPP-4 Enzyme: Dilute recombinant human DPP-4 in assay buffer to a final concentration of ~1 ng/µL. Keep on ice.[22]

-

Substrate: Prepare a stock solution of H-Gly-Pro-AMC (a fluorogenic substrate) in DMSO. Dilute to the working concentration in assay buffer.[23]

-

Test Compounds: Prepare a serial dilution of pyrrolidine carboxamide derivatives in DMSO, then dilute further in assay buffer.

-

-

Assay Procedure (96-well black plate):

-

Add 50 µL of test compound dilutions or control (buffer with DMSO) to appropriate wells.

-

Add 25 µL of diluted DPP-4 enzyme solution to all wells.

-

Incubate for 10-15 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to all wells.

-

-

Detection and Analysis:

-

Immediately measure fluorescence intensity using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).[23]

-

Continue to read the plate at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.[23]

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (Example: MTT Assay)

Rationale: After confirming enzymatic or receptor activity, it is crucial to assess the compound's effect in a cellular context. The MTT assay measures metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental method for evaluating the cytotoxic or cytostatic effects of potential anti-cancer agents.

Protocol:

-

Cell Plating:

-

Culture cancer cells (e.g., A549, MCF-7) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[24]

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation and Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[7]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at ~570 nm using a microplate reader.[17]

-

Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI50/IC50 value.

-

Future Perspectives and Emerging Targets

The versatility of the pyrrolidine carboxamide scaffold suggests its applicability to a growing list of therapeutic targets. Emerging areas of interest include:

-

Neuroinflammation and Neurodegeneration: Compounds like pyrrolidine dithiocarbamate (PDTC) have shown neuroprotective effects by reducing neuroinflammation, suggesting that novel pyrrolidine carboxamides could be designed to target specific kinases or receptors involved in these pathways.[18][25]

-

Immunotherapy: The identification of pyrrolidine derivatives as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling, opens a new avenue for cancer immunotherapy.

-

Antiviral and Antifungal Agents: The scaffold's success against bacterial and parasitic targets warrants exploration against essential viral or fungal enzymes.[1]

Conclusion

Pyrrolidine carboxamides represent a highly successful and adaptable class of molecules in drug discovery. Their structural rigidity and capacity for specific, high-affinity interactions have enabled the development of inhibitors for a diverse range of therapeutic targets, from serine proteases in coagulation and metabolic disease to protein kinases and GPCRs in oncology. The continued exploration of this scaffold, guided by rational design and robust screening methodologies, promises to deliver novel therapeutic agents for challenging diseases in the years to come.

References

- Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors. (2007). PubMed.

- Discovery and development of dipeptidyl peptidase-4 inhibitors. (n.d.). Wikipedia.

- New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. (n.d.). PubMed.

- Application Notes and Protocols for N-myristoyltransferase (NMT) Assays Using Peptide Amide Substrates. (n.d.). Benchchem.

- Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. (2007). PubMed.

- 11 Years of cyanopyrrolidines as DPP-IV inhibitors. (n.d.). PubMed.

- New pyrrolidine‐carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. (2025). ResearchGate.

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (n.d.). PubMed Central.

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase From Mycobacterium Tuberculosis. (n.d.). PubMed.

- The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer. (n.d.). PubMed.

- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PLOS One.

- Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. (2016). Infection and Drug Resistance.

- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). MalariaWorld.

- Discovery of a factor Xa inhibitor (3R,4R)-1-(2,2-difluoro-ethyl)-pyrrolidine-3,4-dicarboxylic acid 3-[(5-chloro-pyridin-2-yl)-amide] 4-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-. (2025). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsAb6ZTjFtRA4EPcDYjHotlUgVaj9FvfWOIzBaFVff5MOfyNX3UBpiqgclSJ736RME4zTwqIQIC6qgtPVo-cIOJWpxcz7103F6hGkB8aD9H498vvUmbUcSU-lLm-7nyQJ_MbrJCamfr6Kwie3NhyuJYpZKAcQrU_OqZroAfnWPnw0VgR57bltRQjlfAhbG0-2LeAfkreOVesDX8AtHNxIs5c8Si1hHEn7plLT1bLPn28IHsLHyEDyoT1TqTgBuOxvawvHqVCVkubiU7b2MxslXJKB0d1YPdVTPLax9H0vArpZUqfB4ioH1IXSjwV5aD7SKMmyQHKjYZbJBfOfAYzg6kUXZwGJ_n71BDFhd0lEFFAxgL1Ulp4PH6mI8qfsHal5_sVfAV2LogNO_jElhTwzH

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Current Medicinal Chemistry.

- Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. (2018). PubMed.

- Dipeptidyl Peptidase IV Inhibitor IV K579. (n.d.). Sigma-Aldrich.

- The Role of chemokine receptor CXCR4 in breast cancer metastasis. (2013). UCF STARS.

- Cyclin-dependent kinase. (n.d.). Wikipedia.

- Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. (n.d.). PubMed Central.

- CDK Signaling Pathway. (n.d.). Creative Diagnostics.

- Pyrrolidine dithiocarbamate attenuates brain Aβ increase and improves long-term neurological outcome in rats after transient focal brain ischemia. (2012). Neurobiology of Disease.

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- MTT assay protocol. (n.d.). Abcam.

- MTT Cell Proliferation Assay. (n.d.). ATCC.

- Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats. (n.d.). PubMed.

- Pyrrolidine Dithiocarbamate Prevents Neuroinflammation and Cognitive Dysfunction after Endotoxemia in Rats. (n.d.). PubMed Central.

- Cell Viability Assays. (2013). NCBI Bookshelf.

- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.

- Dipeptidyl peptidase-4 inhibitor. (n.d.). Wikipedia.

- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). NIH.

- Discovery and development of Factor Xa inhibitors (2015–2022). (2023). Frontiers in Chemistry.

- DPP4 Activity Assay Kit (MAK088) - Technical Bulletin. (n.d.). Sigma-Aldrich.

- ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. (n.d.). Abcam.

Sources

- 1. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ClinPGx [clinpgx.org]

- 12. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. commerce.bio-rad.com [commerce.bio-rad.com]

- 21. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]

- 22. content.abcam.com [content.abcam.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. atcc.org [atcc.org]

- 25. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Biological Activity of (S)-Pyrrolidine-3-carboxamide Derivatives

This guide provides a comprehensive overview of the in vitro biological activities associated with the (S)-pyrrolidine-3-carboxamide scaffold, a privileged structure in modern drug discovery. Given the limited specific data on the hydrochloride salt of the parent (S)-pyrrolidine-3-carboxamide, this document synthesizes findings from a range of its derivatives to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the diverse therapeutic potentials of this chemical class, delving into the causality behind experimental choices and providing detailed, self-validating protocols for assessing their activity.

Part 1: The (S)-Pyrrolidine-3-Carboxamide Scaffold: A Versatile Core in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in the design of novel therapeutics.[1][2] Its non-planar, puckered structure allows for the precise spatial orientation of substituents, enabling effective exploration of the three-dimensional space of a biological target's binding pocket.[1] The "(S)" stereochemistry at the 3-position further refines this spatial arrangement, often leading to specific and potent interactions with chiral biological macromolecules.

The carboxamide moiety introduces a hydrogen bond donor and acceptor, critical features for molecular recognition. This combination of a defined stereocenter and a versatile functional group has rendered the (S)-pyrrolidine-3-carboxamide core a frequent constituent in compounds targeting a wide array of biological processes, from enzymatic inhibition to receptor modulation.

Derivatives of this scaffold have demonstrated significant in vitro activity across multiple therapeutic areas, including:

-

Oncology: Inhibition of key kinases such as EGFR and CDK2, as well as induction of apoptosis in various cancer cell lines.[3][4]

-

Infectious Diseases: Inhibition of essential enzymes in pathogens, such as Mycobacterium tuberculosis InhA.[5]

-

Metabolic Disorders: Inhibition of enzymes like α-amylase, α-glucosidase, and 11β-HSD1, suggesting potential in diabetes and metabolic syndrome management.[6][7]

-

Pain and Inflammation: Antagonism of the TRPV1 receptor, a key player in nociceptive signaling.[8]

Part 2: Elucidating Biological Activity: A Multi-Faceted In Vitro Approach

A thorough in vitro evaluation of (S)-pyrrolidine-3-carboxamide derivatives necessitates a tiered approach, beginning with broad cellular screens and progressing to specific molecular target engagement and mechanism of action studies.

Initial Assessment: Cytotoxicity and Antiproliferative Screening

A foundational step in characterizing any new chemical entity is to assess its general effect on cell viability and proliferation. This provides a broad window into the compound's biological activity and guides further, more specific investigations.

Table 1: Representative In Vitro Antiproliferative Activity of Pyrrolidine Carboxamide Derivatives

| Compound Class | Target Cell Line(s) | Assay Type | Endpoint | Reported Potency (IC50) | Reference |

| Pyrrolidine-carboxamide derivatives | A-549, MCF-7, Panc-1, HT-29 | Cell Viability (MTT/XTT) | Cell Growth Inhibition | 0.90 µM (mean for compound 7g) | [3] |

| Pyrrolidine aryl carboxamides | Hepatocellular Carcinoma (HCC) lines | Apoptosis, Cell Cycle, Migration | Induction of Apoptosis | More potent than Sorafenib | [4] |

| 5-Oxopyrrolidine derivatives | Various cancer cell lines | Not specified | Anticancer activity | Promising activity reported | [9] |

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol outlines a standard method for assessing the effect of a test compound on the proliferation of adherent cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., A-549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the (S)-pyrrolidine-3-carboxamide derivative in DMSO.

-

Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle control (DMSO) to the respective wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from the wells.

-

Add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Causality Behind Experimental Choices:

-

Choice of Cell Lines: A panel of cell lines from different tissue origins (e.g., lung, breast, colon) is used to assess the breadth of antiproliferative activity.[3]

-

Concentration Range: A wide concentration range is crucial to capture the full dose-response curve and accurately determine the IC50.

-

Incubation Time: A 48-72 hour incubation period allows for multiple cell doublings, providing a robust window to observe antiproliferative effects.

-

Vehicle Control: The use of a DMSO vehicle control is essential to ensure that any observed effects are due to the compound itself and not the solvent.

Part 3: Target-Based In Vitro Assays

Following the identification of cellular activity, the next logical step is to investigate the molecular target(s) of the (S)-pyrrolidine-3-carboxamide derivative.

Enzyme Inhibition Assays

Many pyrrolidine carboxamide derivatives exert their effects by inhibiting specific enzymes.[3][5][6][7]

Table 2: Representative Enzyme Inhibition by Pyrrolidine Carboxamide Derivatives

| Compound Class | Target Enzyme | Assay Type | Reported Potency (IC50) | Reference |

| Pyrrolidine-carboxamide derivatives | EGFR | Kinase Activity Assay | 87-107 nM | [3] |

| Pyrrolidine-carboxamide derivatives | CDK2 | Kinase Activity Assay | 15-31 nM | [3] |

| Pyrrolidine derivatives | α-amylase | Colorimetric Assay | 26.24 µg/mL (compound 3g) | [6] |

| Pyrrolidine derivatives | α-glucosidase | Colorimetric Assay | 18.04 µg/mL (compound 3g) | [6] |

| Pyrrolidine carboxamides | 11β-HSD1 | Enzyme Activity Assay | Potent inhibition reported | [7] |

| Pyrrolidine carboxamides | M. tuberculosis InhA | Enzyme Activity Assay | 1.39 µM (compound p31) | [5] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay